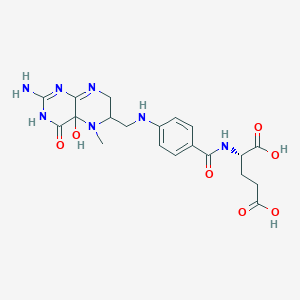
N-Methyl-(2-bromothien-3-yl)methylamine
Overview
Description
N-Methyl-(2-bromothien-3-yl)methylamine is a laboratory chemical . It is also known as 2-Bromo-3-[methyl(aminomethyl)]thiophene .
Molecular Structure Analysis
The molecular formula of N-Methyl-(2-bromothien-3-yl)methylamine is C6H8BrNS . Its average mass is 206.103 Da and its monoisotopic mass is 204.956070 Da .Scientific Research Applications
Chemotherapeutic Agent Mechanisms
Nitrogen mustards, such as mechlorethamine, demonstrate the antitumor effects attributed to their ability to induce DNA-DNA and DNA-protein cross-links (DPCs) that block DNA replication. A study characterizes in vivo DNA-protein cross-linking in human fibrosarcoma cells treated with mechlorethamine, using mass spectrometry-based proteomics and immunological detection to identify nuclear proteins covalently cross-linked to chromosomal DNA (Michaelson-Richie et al., 2011).
Synthesis of Biologically Active Substances
N-substituted (naphth-1-yl)methylamines, serving as precursors in the synthesis of biologically active substances, demonstrate pathways for obtaining N-methyl-(naphth-1-yl)methylamine with high yield and minimal side products. This compound’s synthesis from 1-naphthaldehyde showcases the efficiency of reductive amination in producing target compounds (Kazakov, 2003).
Organic Synthesis Education
An organic experiment designed for the synthesis of drug intermediates like methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene through Grignard reaction illustrates the integration of synthetic organic chemistry in educational settings. This approach fosters student interest in scientific research and enhances experimental skills (Min, 2015).
Reductive N-Methylation Advancements
Significant advancements in the synthesis of N-methylamines through catalytic reductive aminations using CO2, formic acid, and (para)formaldehyde as C1 sources have been made. This sustainable chemical process highlights the importance of N-methylamines in various industries and the efficiency of base metal-catalyzed reductive amination (Goyal et al., 2021).
Safety and Hazards
N-Methyl-(2-bromothien-3-yl)methylamine is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation. Therefore, it’s important to handle it with care, using protective gloves, clothing, and eye/face protection . In case of exposure, immediate medical attention is required .
properties
IUPAC Name |
1-(2-bromothiophen-3-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-8-4-5-2-3-9-6(5)7/h2-3,8H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIBDCULRFTGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(SC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-(2-bromothien-3-yl)methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Propenamide, N,N'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis-](/img/structure/B3189432.png)


![Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis[3-methoxy-](/img/structure/B3189450.png)






![Ethyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3189519.png)

